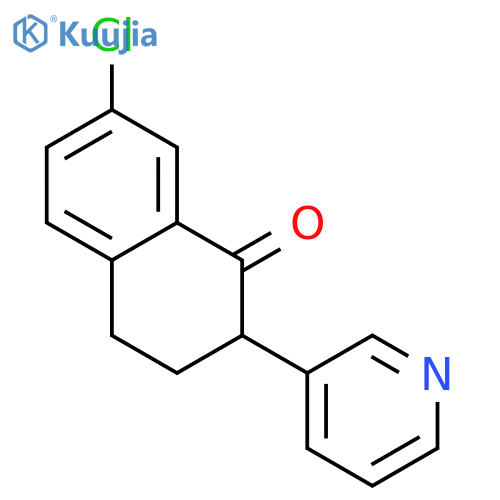Cas no 786-97-0 (7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one)

786-97-0 structure
商品名:7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one
7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one 化学的及び物理的性質
名前と識別子
-
- 7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one
- 7-chloro-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one
- Su 10603
- BRN 1537666
- 786-97-0
- 1(2H)-NAPHTHALENONE, 7-CHLORO-3,4-DIHYDRO-2-(3-PYRIDYL)-
- 1(2H)-Naphthalenone, 7-chloro-3,4-dihydro-2-(3-pyridinyl)-
- HY-116643
- 1(2H)-Naphthalenone, 3,4-dihydro-7-chloro-2-(3-pyridyl)-
- 1(2H)-Naphthalenone, 7-chloro-3,4-dihydro-2-(3-pyridinyl)-(9CI)
- SU-10,603
- DTXSID80999882
- 7-chloro-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-one
- DA-60558
- CS-0066147
- 5-21-09-00064 (Beilstein Handbook Reference)
- GLXC-27397
- 7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone
- SU-10603
- AKOS028110537
-
- MDL: MFCD00872822
- インチ: InChI=1S/C15H12ClNO/c16-12-5-3-10-4-6-13(15(18)14(10)8-12)11-2-1-7-17-9-11/h1-3,5,7-9,13H,4,6H2
- InChIKey: RCBZARSYIFQZOX-UHFFFAOYSA-N
- ほほえんだ: C1CC2=C(C=C(C=C2)Cl)C(=O)C1C3=CN=CC=C3
計算された属性
- せいみつぶんしりょう: 257.06086
- どういたいしつりょう: 257.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 30Ų
じっけんとくせい
- PSA: 29.96
7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | AAA78697-10 mg |
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone |
786-97-0 | 10mg |
$132.00 | 2023-01-05 | ||
| Biosynth | AAA78697-50 mg |
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone |
786-97-0 | 50mg |
$396.00 | 2023-01-05 | ||
| eNovation Chemicals LLC | D273634-100mg |
7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one |
786-97-0 | 95% | 100mg |
$1080 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0975971-100mg |
SU 10603 |
786-97-0 | 98% | 100mg |
$1000 | 2024-08-03 | |
| Biosynth | AAA78697-25 mg |
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone |
786-97-0 | 25mg |
$247.50 | 2023-01-05 | ||
| eNovation Chemicals LLC | Y0975971-100mg |
SU 10603 |
786-97-0 | 98% | 100mg |
$1000 | 2025-02-27 | |
| eNovation Chemicals LLC | D273634-100mg |
7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one |
786-97-0 | 95% | 100mg |
$1080 | 2024-08-03 | |
| Biosynth | AAA78697-100 mg |
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone |
786-97-0 | 100MG |
$634.00 | 2023-01-05 | ||
| Biosynth | AAA78697-5 mg |
7-Chloro-3,4-dihydro-2-(3-pyridyl)-1(2H)-naphthalenone |
786-97-0 | 5mg |
$82.50 | 2023-01-05 | ||
| eNovation Chemicals LLC | D273634-100mg |
7-Chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one |
786-97-0 | 95% | 100mg |
$1080 | 2025-02-27 |
7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one 関連文献
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
786-97-0 (7-chloro-2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 857369-11-0(2-Oxoethanethioamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
